molecular formula C14H13BrN2O4 B11512730 2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

Cat. No.: B11512730
M. Wt: 353.17 g/mol
InChI Key: VCSMUAJZHYYDEP-UHFFFAOYSA-N
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Description

2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydroxy group, and an acetyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide can be achieved through a multi-step process. One common method involves the reaction of 2-bromoacetophenone with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyrrolidine ring, followed by acetylation to introduce the acetyl group .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution of the bromine atom can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

2-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetamide

InChI

InChI=1S/C14H13BrN2O4/c1-7(18)11-12(8-2-4-9(15)5-3-8)17(6-10(16)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H2,16,19)

InChI Key

VCSMUAJZHYYDEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC(=O)N)O

Origin of Product

United States

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